2-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound that features both isoquinoline and pyrazole moieties
Preparation Methods
The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Formation of Pyrazole Moiety: The pyrazole ring is often synthesized via the condensation of hydrazines with 1,3-diketones.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE include:
Isoquinoline Derivatives: Compounds like berberine and papaverine, which also contain the isoquinoline moiety, are known for their pharmacological activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which feature the pyrazole ring, are used in medicinal chemistry for their anti-inflammatory and anti-obesity effects.
The uniqueness of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE lies in its combined structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C15H16N4O3 |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(5-methyl-3-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C15H16N4O3/c1-11-8-14(19(21)22)16-18(11)10-15(20)17-7-6-12-4-2-3-5-13(12)9-17/h2-5,8H,6-7,9-10H2,1H3 |
InChI Key |
LLXWEERKNGYQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-] |
Origin of Product |
United States |
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